- Reduction of some aldehydes and ketones with organotin hydrides, Journal of the American Chemical Society, 1961, 83, 1246-50

Cas no 892-20-6 (triphenyltin hydride)

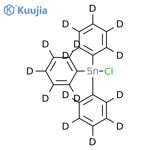

triphenyltin hydride structure

상품 이름:triphenyltin hydride

triphenyltin hydride 화학적 및 물리적 성질

이름 및 식별자

-

- triphenyltin hydride

- biomet204

- fentin fluoride

- fluorotriphenyl-stannan

- fluorotriphenyl-ti

- FLUOROTRIPHENYLTIN

- Fluorotriphenyltin(IV)

- triphenyl tin fluoride

- TRIPHENYLFLUOROTIN

- Triphenylfluorstannan

- Triphenylzinnfluorid

- Tin, triphenyl-, hydride (6CI)

- Triphenylstannane (ACI)

- Triphenylstannyl hydride

- TRIPHENYLSTANNANE

- TRIPHENYLTIN

- Triphenylhydridetin(IV)

- Triphenyltin hydride,95%

- Stannane, triphenyl-

- triphenyl-stannan

-

- MDL: MFCD00003004

- 인치: 1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;

- InChIKey: NFHRNKANAAGQOH-UHFFFAOYSA-N

- 미소: [SnH](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

- BRN: 3544353

계산된 속성

- 정밀분자량: 351.02000

- 동위원소 질량: 351.019572

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 0

- 복잡도: 202

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 0

- 표면전하: 0

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.374 g/mL at 25 °C(lit.)

- 융해점: 28 °C (lit.)

- 비등점: 163-165 °C/0.3 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 235.4°f

섭씨: 113°c - 굴절률: n20/D 1.632(lit.)

- 수용성: Insoluble in water.

- PSA: 0.00000

- LogP: 2.20280

- 용해성: 미확정

- 민감성: Moisture Sensitive

- 증기압: 0.0±0.9 mmHg at 25°C

triphenyltin hydride 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H301 + H311 + H331-H410

- 경고성 성명: P261-P273-P280-P301+P310+P330-P302+P352+P312-P304+P340+P312

- 위험물 운송번호:UN 3077 9/PG 3

- WGK 독일:3

- 위험 범주 코드: 23/24/25-50/53

- 보안 지침: 26-27-28-45-60-61

- RTECS 번호:WH8882000

-

위험물 표지:

- 패키지 그룹:III

- 저장 조건:2-8°C

- 보안 용어:6.1

- 위험 등급:6.1

- 포장 등급:III

- TSCA:No

- 위험 용어:R23/24/25

triphenyltin hydride 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

triphenyltin hydride 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T920639-5g |

Triphenyltin hydride |

892-20-6 | 97% | 5g |

¥1,020.00 | 2022-09-28 | |

| A2B Chem LLC | AB80170-25g |

TRIPHENYLTIN HYDRIDE |

892-20-6 | 95% | 25g |

$641.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237367-5g |

Triphenyltin hydride, |

892-20-6 | 5g |

¥752.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 244775-25G |

triphenyltin hydride |

892-20-6 | 25G |

¥2195.09 | 2022-02-24 | ||

| A2B Chem LLC | AB80170-1g |

TRIPHENYLTIN HYDRIDE |

892-20-6 | 95% | 1g |

$63.00 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 244775-5G |

triphenyltin hydride |

892-20-6 | 5G |

¥783.46 | 2022-02-24 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-237367-5 g |

Triphenyltin hydride, |

892-20-6 | 5g |

¥752.00 | 2023-07-10 | ||

| Ambeed | A220391-25g |

Triphenyltin hydride |

892-20-6 | 98+% | 25g |

$289.0 | 2024-08-02 | |

| A2B Chem LLC | AB80170-5g |

TRIPHENYLTIN HYDRIDE |

892-20-6 | 95% | 5g |

$226.00 | 2024-04-19 |

triphenyltin hydride 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Water

참조

- Potassium trialkyl- and triarylstannates: preparation by the deprotonation of stannanes with potassium hydride, Inorganic Syntheses, 1989, 25, 110-14

합성회로 3

합성회로 4

합성회로 5

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 4 h, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Organometallic Iridium Complexes of (Z)-1-Phenyl-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)-eth-1-en-1-ate: Structural Aspects, Reactivity and Applications in the Catalytic Dehydrogenation of Alkanes, Bulletin of the Chemical Society of Japan, 2021, 94(8), 2043-2047

합성회로 11

합성회로 12

반응 조건

참조

- Product subclass 1: tin hydrides, Science of Synthesis, 2003, 5, 205-271

합성회로 13

합성회로 14

합성회로 15

triphenyltin hydride Raw materials

- Pubchem_12599741

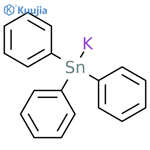

- Potassium, (triphenylstannyl)-

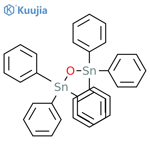

- Bis(triphenyltin)\u200boxide

- Chlorotriphenylstannane

triphenyltin hydride Preparation Products

triphenyltin hydride 관련 문헌

-

1. Reactions of the alkyl radical attached to the ring nitrogen of 2-phenylthio-indole, -benzimidazole and -uracilTomohiro Uetake,Mayumi Nishikawa,Masaru Tada J. Chem. Soc. Perkin Trans. 1 1997 3591

-

2. Synthesis of chiral organotin reagents: Diels–Alder reactions of methyl 3-(triphenylstannyl)acrylate: synthesis of diphenyl(3-substituted bicyclo[2.2.1]heptan-2-yl)tin hydridesAlan H. McNeill,Simon V. Mortlock,Robert M. Pratt,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1998 709

-

3. Ring expansion of penams to cephams: a possible biomimetic processJack E. Baldwin,Robert M. Adlington,Tae Won Kang,Eun Lee,Christopher J. Schofield J. Chem. Soc. Chem. Commun. 1987 104

-

Lindsay A. Hobson,Eric J. Thomas Org. Biomol. Chem. 2012 10 7510

-

Yogesh Kumar,Prabhpreet Singh,Gaurav Bhargava RSC Adv. 2016 6 99220

892-20-6 (triphenyltin hydride) 관련 제품

- 1251548-62-5(N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

- 20629-90-7(1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one)

- 2680872-96-0(2-(2-Acetamidocyclobutyl)acetic acid)

- 1805922-54-6(Methyl 2-cyano-5-(difluoromethyl)-3-hydroxypyridine-4-carboxylate)

- 156074-98-5(Poly(3-hexylthiophene-2,5-diyl))

- 1504033-51-5(4-(2-cyclopropylphenyl)butanoic acid)

- 2413883-53-9(tert-butyl N-(4-hydroxy-6,7-dimethylpteridin-2-yl)carbamate)

- 1895324-94-3(2-(2-fluoro-4-methylphenyl)methylpyrrolidine)

- 2167865-86-1(ethyl 6-(2-methylpropyl)piperidine-3-carboxylate)

- 365420-92-4(2-Propenamide, 2-cyano-3-[4-(1,1-dimethylethyl)phenyl]-N-(2-fluorophenyl)-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:892-20-6)triphenyltin hydride

순결:99%

재다:25g

가격 ($):260.0